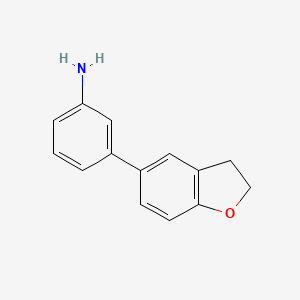

![molecular formula C11H10N2O4 B2723693 (2Z)-4-oxo-4-[2-(phenylcarbonyl)hydrazinyl]but-2-enoic acid CAS No. 144333-82-4](/img/structure/B2723693.png)

(2Z)-4-oxo-4-[2-(phenylcarbonyl)hydrazinyl]but-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

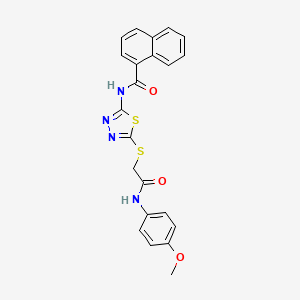

The synthesis of such a compound would likely involve several steps, including the formation of the hydrazine derivative and the introduction of the phenylcarbonyl group. A similar compound, 4-aryl-2-[(2-oxo-1,2-diphenylethylidene)-hydrazinyl]-4-oxobut-2-enoic-acid amides, was synthesized via decyclization of 3-[(2-oxo-1,2-diphenylethylidene)hydrazono]-5-arylfuran-2(3H)-ones by the corresponding amines .Aplicaciones Científicas De Investigación

Synthesis and Enzyme Inhibition

A study by Oktay et al. (2016) highlights the synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives, demonstrating their significant inhibition activities against human carbonic anhydrase I and II isoenzymes. These findings suggest potential therapeutic applications due to the crucial role of carbonic anhydrase in physiological processes (Oktay et al., 2016).

Heterocyclic Compound Synthesis

El-Hashash et al. (2015) utilized 4-(4-bromophenyl)-4-oxobut-2-enoic acid for the preparation of heterocyclic compounds with expected antibacterial activities. This approach demonstrates the compound's utility in generating novel bioactive molecules, highlighting its relevance in medicinal chemistry and drug discovery (El-Hashash et al., 2015).

Antimicrobial Activity

Banday et al. (2010) explored fatty acid hydrazides derived from (Z)-4-oxo-4-[2-(phenylcarbonyl)hydrazinyl]but-2-enoic acid and its analogs in synthesizing biologically active oxadiazoles. These compounds exhibited promising antimicrobial activity against various bacteria, indicating the potential for developing new antimicrobial agents (Banday et al., 2010).

Luminescent Molecular Crystals

Zhestkij et al. (2021) synthesized luminescent molecular crystals based on derivatives of 4-oxo-4-(phenylcarbonyl)hydrazinylbut-2-enoic acid. These compounds exhibited stable photoluminescence at ambient conditions, suggesting applications in materials science and optoelectronic devices (Zhestkij et al., 2021).

Hemostatic Activity

Pulina et al. (2017) synthesized derivatives of 4-(het)aryl-4-oxobut-2-enoic acid and investigated their effects on the blood coagulation system. Compounds with high hemostatic activity and low acute toxicity were identified, suggesting potential therapeutic applications in managing bleeding (Pulina et al., 2017).

Propiedades

IUPAC Name |

(Z)-4-(2-benzoylhydrazinyl)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c14-9(6-7-10(15)16)12-13-11(17)8-4-2-1-3-5-8/h1-7H,(H,12,14)(H,13,17)(H,15,16)/b7-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWRQZDVHWVQBK-SREVYHEPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)/C=C\C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-4-oxo-4-[2-(phenylcarbonyl)hydrazinyl]but-2-enoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B2723620.png)

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2723621.png)

![1-benzyl-5-[(chloroacetyl)amino]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2723623.png)

![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2723625.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2723627.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2723632.png)